molecular formula C9H18O B109591 8-Nonen-1-ol CAS No. 13038-21-6

8-Nonen-1-ol

Cat. No.: B109591
CAS No.: 13038-21-6
M. Wt: 142.24 g/mol
InChI Key: FKGFCVJJLGSFSB-UHFFFAOYSA-N
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Description

8-Nonen-1-ol is an organic compound with the molecular formula C₉H₁₈O. It is a colorless to almost colorless liquid with a characteristic odor. This compound is part of the family of unsaturated alcohols and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonen-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-nonene. This process includes the addition of borane (BH₃) to the double bond of 1-nonene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction yields this compound with high selectivity .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 8-nonenal. This method involves the reduction of the aldehyde group to an alcohol group using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) atmosphere .

Chemical Reactions Analysis

Types of Reactions: 8-Nonen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Nonen-3-ol
  • 1-Nonen-4-ol
  • 1-Nonen-5-ol
  • 1-Nonen-6-ol
  • 1-Nonen-7-ol

Comparison: 8-Nonen-1-ol is unique among its analogs due to the position of the hydroxyl group at the terminal end of the carbon chain. This structural feature imparts distinct chemical and physical properties, such as a lower boiling point and different reactivity patterns compared to its isomers . Additionally, the presence of the double bond in the 8-position influences its reactivity and applications in synthesis .

Properties

IUPAC Name

non-8-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGFCVJJLGSFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454905
Record name 8-Nonen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-21-6
Record name 8-Nonen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name non-8-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.064 mole of 8-nonen-1-ol and 0.19 mole of triethylamine (3 molar excess) in 100 mL of hexane was prepared. To the stirred solution, 0.13 mole of methanesulfonyl chloride (2 molar excess) was added dropwise over 5 min. After the addition was complete, stirring was continued for 2 h. Cold water was poured into the reaction mixture to destroy any excess methanesulfonyl chloride. The aqueous layer was separated from the organic layer, and was extracted with diethyl ether. The organic phases were combined and washed with dilute HC, H2O, 5% NaHCO3 and H2O. The organic layer was dried over MgSO4 and the solvent was removed by rotary evaporation. The respective reactions afforded 8-nonen-1-mesylate in 95% yield. The final product had the following properties: 1H NMR (300 MHZ, CDCl3): δ 5.86-5.72 (m, 1H), 5.02-4.91 (m, 2H), 4.23 (t, J=7.4 Hz, 2H), 2.97 (s, 2H), 2.05 (m, 2H), 1.80 (m, 2H), 1.39-1.27 (m, 8H). 13C NMR (75.5 MHZ, CDCl3): δ 138.33, 113.78, 69.85, 36.52, 33.19, 28.59, 28.35 (2 peaks), 28.23, 24.86.
Quantity
0.19 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-nonen-1-ol acetate eliciting a strong electrophysiological response in male Manduca sexta at low concentrations?

A1: The research paper demonstrates that this compound acetate, when tested at a very low concentration (10^-0 µg), elicited a notable electrophysiological response in male Manduca sexta moths. [] This suggests that male M. sexta possess olfactory receptors highly sensitive to this compound. Such sensitivity could indicate that this compound acetate, or a structurally similar compound, plays a role in the mating behavior of this species, potentially acting as a pheromone or pheromone component. This finding opens avenues for further investigation into the use of this compound acetate, and related compounds, in pest management strategies targeting M. sexta populations, such as mating disruption or attract-and-kill techniques.

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